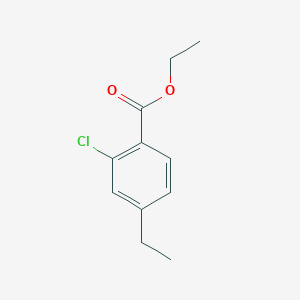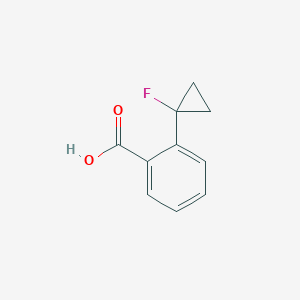
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is a heterocyclic organic compound It is characterized by the presence of two chlorine atoms and a carbonitrile group attached to a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and cyclopentadiene.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinoline ring system. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile reagent is used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Continuous Processing: Continuous processing techniques, such as flow chemistry, are employed to enhance efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2,4-Dichloroquinoline: A simpler quinoline derivative with similar chlorine substitution.
5,6,7,8-Tetrahydroquinoline: A quinoline derivative without the carbonitrile group.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: A closely related compound with similar structural features.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-methanoquinoline-3-carbonitrile is unique due to the presence of both the carbonitrile group and the methano bridge, which confer distinct chemical and biological properties. Its structural complexity and functional groups make it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
4,6-dichloro-3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-5-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-7(4-14)11(13)15-10-6-2-1-5(3-6)8(9)10/h5-6H,1-3H2 |
InChIキー |
JRMQANWIOQPCQU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3=C2N=C(C(=C3Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)

![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)



![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
